(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-methyl-5-[(2R)-piperidin-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMLRNNEACWHX-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@H]2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The 1,2,4-oxadiazole core is typically constructed via cyclization reactions involving amidoximes and acylating agents. For (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole , the retrosynthetic strategy involves two key intermediates:
- Amidoxime precursor : Derived from (R)-piperidine-2-carbonitrile.
- Acylating agent : Acetyl chloride or acetic anhydride to introduce the methyl group at position 3.
The stereochemical integrity of the piperidin-2-yl group necessitates chiral starting materials or asymmetric synthesis techniques.
Classical Cyclization via Amidoximes and Acyl Chlorides
Reaction Mechanism
The Tiemann-Krüger method remains foundational for 1,2,4-oxadiazole synthesis. Here, (R)-piperidine-2-carboxamidoxime reacts with acetyl chloride in the presence of a base (e.g., pyridine or triethylamine):
$$
\text{(R)-Piperidine-2-carboxamidoxime} + \text{Acetyl Chloride} \xrightarrow{\text{Base}} \text{(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole} + \text{HCl}
$$
Optimization Studies
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) yields 60–70% product.
- Temperature : Reactions at 0–25°C prevent side reactions like over-acylation.
- Base : Pyridine outperforms triethylamine in suppressing byproducts.
Table 1: Comparative Yields Under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Pyridine | 0 | 68 |
| THF | Triethylamine | 25 | 55 |
| DMF | Pyridine | 25 | 42 |
Microwave-Assisted Synthesis
Microwave irradiation (MWI) accelerates cyclization by enhancing reaction kinetics. A protocol adapted from Patra et al. involves:
- Mixing (R)-piperidine-2-carboxamidoxime (1.0 eq) and acetyl chloride (1.2 eq) in DCM.
- Irradiating at 100°C for 10 minutes.
- Isolating the product via column chromatography (hexane/ethyl acetate).
Advantages :
One-Pot Synthesis in Superbase Media
Baykov et al. demonstrated that NaOH/DMSO systems facilitate room-temperature cyclization. For the target compound:
- Dissolve (R)-piperidine-2-carboxamidoxime and methyl acetate in DMSO.
- Add NaOH (2.0 eq) and stir at 25°C for 12 hours.
- Acidify with HCl and extract with ethyl acetate.
Key Findings :
Stereochemical Considerations
The (R)-configuration at the piperidine ring is critical for bioactivity. Two strategies ensure enantiopurity:
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Different Methods
| Method | Yield (%) | Reaction Time | Purity (%) |
|---|---|---|---|
| Classical Cyclization | 60–70 | 6–8 h | 95 |
| Microwave-Assisted | 78–82 | 10 min | 98 |
| Superbase-Mediated | 65–70 | 12 h | 93 |
Microwave-assisted synthesis offers the best balance of speed and yield, while superbase methods are preferable for heat-sensitive substrates.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of piperidine derivatives .
Scientific Research Applications
®-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Pharmacological Activity
The pharmacological profile of 1,2,4-oxadiazoles is highly dependent on substituent positions and stereochemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Piperidine vs. Pyrrolidine Substituents : The piperidin-2-yl group in the target compound may enhance binding to neurological targets (e.g., cholinesterases) due to its six-membered ring flexibility, whereas pyrrolidine analogs (e.g., QJ-3611) are more compact and suited for agrochemical applications .
- Stereochemical Impact : The (R)-configuration of the target compound could optimize interactions with chiral enzyme active sites, though direct evidence is lacking in the literature .
Enzymatic Inhibition Profiles
1,2,4-Oxadiazoles are prominent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.
Table 2: Cholinesterase Inhibition Data
Key Findings:
- Substitution at position 5 with aromatic groups (e.g., 4-nitrophenyl) enhances AChE inhibition, while aliphatic substituents (e.g., piperidin-2-yl) may favor BuChE .
Table 3: Physicochemical Properties
Key Insights:
- Synthetic Accessibility : The target compound’s synthesis likely involves cyclization of amidoximes with piperidin-2-yl carbonyl derivatives, similar to methods in .
- Thermal Stability : 1,2,4-Oxadiazoles with aliphatic substituents (e.g., piperidin-2-yl) exhibit lower melting points compared to aromatic analogs .
Biological Activity
(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a piperidine ring with a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 167.21 g/mol |
| CAS Number | 1604285-69-9 |
| Chemical Formula | C8H13N3O |
| IUPAC Name | 3-methyl-5-[(2R)-piperidin-2-yl]-1,2,4-oxadiazole;hydrochloride |
Biological Activity Overview
Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities. These include:
- Anticancer Activity : Several studies have indicated that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines.
- Antimicrobial Activity : The compound has demonstrated effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives show potential in reducing inflammation.
The biological activity of (R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole is attributed to its interaction with specific molecular targets:
-
Enzyme Inhibition : It has been reported to inhibit various enzymes including:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors and other cellular targets, influencing signaling pathways.
Anticancer Activity
A study evaluated the antiproliferative effects of various oxadiazole derivatives against multiple human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 1.143 µM against renal cancer cells, showcasing their potential as anticancer agents .
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, oxadiazole derivatives were tested against strains such as E. coli and Staphylococcus aureus. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Comparative Analysis with Similar Compounds
The unique combination of the piperidine and oxadiazole rings in (R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole distinguishes it from other compounds. Below is a comparison table highlighting its biological activities relative to similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Other Activities |
|---|---|---|---|
| (R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole | High (IC50 < 1.143 µM) | Moderate (MIC < 10 µg/mL) | Anti-inflammatory |
| Piperidine Derivatives | Variable | Low | Limited |
| 1,2,4-Oxadiazole Derivatives | Moderate | High | Antiviral |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of (R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole?
- Methodological Answer : The compound can be synthesized via cyclization reactions using trifluoroacetic acid (TFA) in acetonitrile, as demonstrated for structurally related 1,2,4-oxadiazoles. For example, the synthesis of 3-methyl-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole (a piperidine analog) achieved 100% yield using TFA and NaH in mineral oil . Key steps include:
- Reagent selection : TFA for deprotection and cyclization.
- Reaction monitoring : Use H/C NMR to track intermediates (e.g., chemical shifts at δ 2.35–2.55 ppm for methyl groups attached to oxadiazole) .
- Table 1 : Comparative yields under different conditions:
| Reagent System | Solvent | Yield (%) | Reference |
|---|---|---|---|
| TFA + NaH | Acetonitrile | 100 | |
| CFCOOH | Acetonitrile | 93–97 |
Q. How can spectral characterization resolve structural ambiguities in 1,2,4-oxadiazoles?
- Methodological Answer : Combine H/C NMR and IR spectroscopy:
- H NMR : Piperidine protons appear as multiplet signals (δ 1.50–2.80 ppm), while oxadiazole methyl groups resonate at δ 2.10–2.60 ppm .
- IR : Confirm the oxadiazole ring via C=N stretching (1650–1680 cm) and N-O stretching (950–980 cm) .
- Data Contradiction Tip : If unexpected peaks arise (e.g., δ 3.30 ppm for residual solvent), repeat NMR with deuterated solvents and compare to reference spectra in .
Advanced Research Questions
Q. What computational strategies predict the bioactivity of (R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole derivatives?
- Methodological Answer : Use Multiwfn software to analyze electron localization function (ELF) and electrostatic potential (ESP) for predicting binding affinity. For example:
- Step 1 : Optimize geometry using DFT (B3LYP/6-31G*).
- Step 2 : Calculate ESP maps to identify nucleophilic/electrophilic regions (e.g., negative ESP near oxadiazole oxygen for hydrogen bonding) .
- Application : Derivatives with electron-withdrawing groups on piperidine show enhanced α7 nicotinic receptor activation, as seen in quinuclidine-linked oxadiazoles .
Q. How can structural modifications address contradictions in biological activity data?
- Case Study : Oxadiazoles with methyl vs. aryl substituents exhibit divergent COX-2/5-LOX inhibition.
- Experimental Design :
- Synthesize analogs with varying piperidine substituents (e.g., 3-methyl vs. 3-phenyl).
- Test in vitro using enzyme inhibition assays (IC values).
- Data Analysis : If 3-methyl derivatives underperform, introduce sulfonamide or pyridyl groups (as in anti-Alzheimer agents ) to enhance hydrophobicity and binding.
Q. What advanced synthetic routes enable functionalization of the oxadiazole core?
- Methodological Answer : Apply Staudinger/aza-Wittig reactions to generate bis-oxadiazoles:
- Step 1 : React amidoximes with aldehydes to form 1,2,4-oxadiazoline intermediates.
- Step 2 : Oxidize intermediates with MnO or DDQ to stabilize the oxadiazole ring .
- Example : Bis-oxadiazoles with nitrogenous substituents improve thermal stability for agrochemical applications .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
